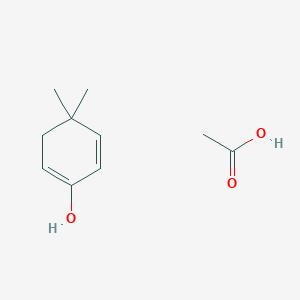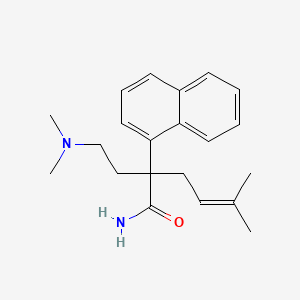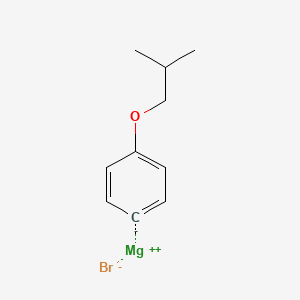
Naphthalene, 1,1'-(1,12-dodecanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, 1,1’-(1,12-dodecanediyl)bis- is a complex organic compound characterized by the presence of two naphthalene units connected by a dodecane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,1’-(1,12-dodecanediyl)bis- typically involves the reaction of naphthalene with a dodecane chain under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with a dodecane halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
Naphthalene, 1,1’-(1,12-dodecanediyl)bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the naphthalene units to tetrahydronaphthalene or decahydronaphthalene.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Tetrahydronaphthalene and decahydronaphthalene.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
科学的研究の応用
Naphthalene, 1,1’-(1,12-dodecanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of Naphthalene, 1,1’-(1,12-dodecanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Naphthalene, 1,1’-(1,10-decanediyl)bis-: Similar structure but with a shorter decane chain.
Naphthalene, 1,1’-(1,2-ethanediyl)bis-: Contains an ethanediyl linker instead of a dodecanediyl chain.
Uniqueness
Naphthalene, 1,1’-(1,12-dodecanediyl)bis- is unique due to its longer dodecane chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill.
特性
CAS番号 |
38412-20-3 |
|---|---|
分子式 |
C32H38 |
分子量 |
422.6 g/mol |
IUPAC名 |
1-(12-naphthalen-1-yldodecyl)naphthalene |
InChI |
InChI=1S/C32H38/c1(3-5-7-9-17-27-21-15-23-29-19-11-13-25-31(27)29)2-4-6-8-10-18-28-22-16-24-30-20-12-14-26-32(28)30/h11-16,19-26H,1-10,17-18H2 |
InChIキー |
YYZJQMFRRDUBAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCCCCCCCCCC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)




